2,2-dimethyl-8-oxo-3H,4H-pyrano[3,2-g]chromen-3-yl (2E)-2-methylbut-2-enoate
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Overview
Description
PMID27841045-Compound-130 is a small molecular drug that targets xanthine dehydrogenase/oxidase. This enzyme plays a crucial role in purine degradation by catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The compound is of significant interest due to its potential therapeutic applications in treating conditions related to purine metabolism errors and mineral deficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID27841045-Compound-130 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This step often involves cyclization reactions.
Functional group modifications: Introduction of specific functional groups through substitution or addition reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of PMID27841045-Compound-130 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or continuous flow reactors: To maintain consistent reaction conditions.
Automated purification systems: For efficient separation and purification of the compound.
Quality control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
PMID27841045-Compound-130 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products.
Scientific Research Applications
PMID27841045-Compound-130 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study oxidation-reduction reactions.
Biology: Investigated for its role in purine metabolism and its effects on cellular processes.
Medicine: Potential therapeutic applications in treating gout and other conditions related to uric acid metabolism.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
PMID27841045-Compound-130 exerts its effects by inhibiting xanthine dehydrogenase/oxidase. This inhibition reduces the production of uric acid, which is beneficial in treating conditions like gout. The molecular targets include the active site of the enzyme, where the compound binds and prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat gout.
Febuxostat: A non-purine selective inhibitor of xanthine oxidase.
Topiroxostat: A novel xanthine oxidase inhibitor with a different chemical structure.
Uniqueness
PMID27841045-Compound-130 is unique due to its specific binding affinity and inhibition mechanism. Unlike other inhibitors, it may offer a different pharmacokinetic profile and potentially fewer side effects, making it a promising candidate for further research and development .
Properties
IUPAC Name |
(2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl) 2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGABNGOXUSXQDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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